N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Description
N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, and methoxyphenylsulfonyl groups attached to a glycinamide backbone.
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-30-18-8-10-19(11-9-18)31(28,29)26(14-16-5-3-2-4-6-16)15-22(27)25-21-12-7-17(23)13-20(21)24/h2-13H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAMRBHCZCKIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions and protecting groups to ensure selective reactions at specific sites .
Chemical Reactions Analysis
N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to introduce the benzyl and dichlorophenyl groups
Scientific Research Applications
N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
N-benzyl-N-(4-methoxyphenyl)amine: This compound shares the benzyl and methoxyphenyl groups but lacks the dichlorophenyl and sulfonyl groups.
2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide: This compound contains the dichlorophenyl group but has a different core structure.
Oxazole derivatives: These compounds have similar biological activities but differ in their core structures and substituents.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
